HDAC1/2 Inhibitory Activity in HeLa Cell Extract: 4-Amino-3,5-dichlorobenzamide vs. the Canonical Benzamide HDAC Inhibitor MS-275 (Entinostat)
In a biochemical assay using human HeLa cell extract, 4-amino-3,5-dichlorobenzamide inhibited HDAC1/HDAC2 with an IC₅₀ of 847 nM after 5 min pre-incubation and 30 min substrate incubation [1]. While this potency is lower than that of the clinical-stage ortho-amino benzamide MS-275 (entinostat), which exhibits IC₅₀ values of approximately 190–410 nM for HDAC1 and ~950 nM for HDAC3 in recombinant enzyme assays [2], the dichloro substitution pattern on 4-amino-3,5-dichlorobenzamide represents a mechanistically distinct scaffold within the benzamide HDAC inhibitor class. Importantly, the para-amino (rather than ortho-amino) configuration and the dual chlorine substituents create a differentiated zinc-binding pharmacophore that may be exploited for isoform selectivity tuning — a key parameter in reducing hematological toxicity associated with pan-HDAC inhibition [3].
| Evidence Dimension | HDAC1/HDAC2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 847 nM (HDAC1/HDAC2 in HeLa cell extract) |
| Comparator Or Baseline | MS-275 (entinostat): HDAC1 IC₅₀ ≈ 190–410 nM; HDAC3 IC₅₀ ≈ 950 nM (recombinant enzyme assays) |
| Quantified Difference | 4-Amino-3,5-dichlorobenzamide is approximately 2- to 4.5-fold less potent than MS-275 against HDAC1, but the scaffold architecture is fundamentally different (para-amino vs. ortho-amino), offering distinct SAR opportunities. |
| Conditions | HeLa cell extract; HDAC Glo assay / fluorogenic substrate; 5 min pre-incubation, 30 min measurement [1]; recombinant HDAC1-3 assays for MS-275 [2]. |
Why This Matters
Procurement of 4-amino-3,5-dichlorobenzamide enables exploration of a para-amino, dichloro-substituted benzamide chemotype that is structurally distinct from the ortho-amino benzamide clinical candidates, providing a differentiated starting point for HDAC inhibitor lead optimisation programmes.
- [1] BindingDB. BDBM50497576 (CHEMBL3342158). Affinity Data: IC₅₀ = 847 nM. Inhibition of HDAC1/HDAC2 in human HeLa cell extract. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497576 (accessed 2026-05-02). View Source
- [2] PMC Table 1. IC₅₀ values of HDAC1-3-selective inhibitor MS-275 and pan-HDAC inhibitor SAHA for recombinant human HDAC1-3, HDAC 6 and HDAC 8. PMID: 28352619. MS-275 HDAC1 IC₅₀ = 0.19 ± 0.04 μM; HDAC2 IC₅₀ = 0.41 ± 0.09 μM; HDAC3 IC₅₀ = 0.95 ± 0.19 μM. https://pmc.ncbi.nlm.nih.gov (accessed 2026-05-02). View Source
- [3] Bantscheff, M. et al. Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes. ACS Chem. Biol. (2014). Aminobenzamides exhibit slow binding kinetics dependent on association within protein complexes, unlike hydroxamate-type inhibitors. View Source
